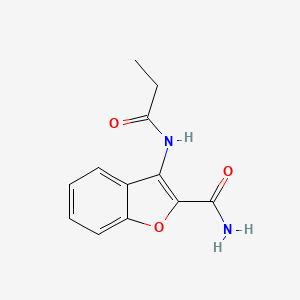

3-(Propanoylamino)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-(propanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-9(15)14-10-7-5-3-4-6-8(7)17-11(10)12(13)16/h3-6H,2H2,1H3,(H2,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKMUPQEYVFOFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propanoylamino)-1-benzofuran-2-carboxamide typically involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with suitable reagents.

Introduction of Propanoylamino Group: The propanoylamino group can be introduced via an amide coupling reaction. This involves reacting the benzofuran derivative with propanoyl chloride in the presence of a base such as triethylamine.

Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are more sustainable and efficient may be employed to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Propanoylamino)-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens (e.g., chlorine, bromine), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Propanoylamino)-1-benzofuran-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Propanoylamino)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzofuran Carboxamides

(a) N-(3-Chlorophenyl)-3-(3-chloropropanamido)-1-benzofuran-2-carboxamide

- Molecular Formula : C₁₈H₁₄Cl₂N₂O₃

- Molecular Weight : 377.22 g/mol

- Key Modifications :

- 3-Chloropropanamido substitution at position 3.

- N-(3-Chlorophenyl) group on the carboxamide.

- Chlorine atoms may engage in halogen bonding with biological targets, increasing binding affinity .

(b) 3-(3-Cyclopentylpropanamido)-N-(2-Methoxyphenyl)-1-benzofuran-2-carboxamide

- Molecular Formula : C₂₄H₂₆N₂O₄

- Molecular Weight : 406.47 g/mol

- Key Modifications :

- 3-Cyclopentylpropanamido group at position 3.

- N-(2-Methoxyphenyl) substitution.

- Implications: The cyclopentyl group introduces steric bulk, which may restrict conformational flexibility and alter target selectivity .

(c) 3-[(4-Chlorobenzoyl)amino]-1-benzofuran-2-carboxamide

- Molecular Formula : C₁₆H₁₁ClN₂O₃

- Molecular Weight : 314.72 g/mol

- Key Modifications: Replacement of propanoylamino with 4-chlorobenzoylamino.

- Implications :

Taxane Derivatives with Propanoylamino Substituents

(a) Propyl Analog of Baccatin III 13-Ester

- Structure: Baccatin III 13-ester with (2R,3S)-2-hydroxy-3-(propanoylamino)propanoic acid.

- Key Feature: Incorporates a propanoylamino side chain similar to the benzofuran derivative.

- Implications: The propanoylamino group facilitates hydrogen bonding with tubulin, critical for microtubule stabilization in anticancer activity . Structural divergence (taxane core vs. benzofuran) highlights the versatility of propanoylamino in different pharmacological contexts .

Structural and Functional Analysis

Molecular Property Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | ClogP (Est.) |

|---|---|---|---|---|

| 3-(Propanoylamino)-1-benzofuran-2-carboxamide | C₁₂H₁₂N₂O₃ | 232.235 | Propanoylamino, carboxamide | ~1.5 |

| N-(3-Chlorophenyl)-3-(3-chloropropanamido)-... | C₁₈H₁₄Cl₂N₂O₃ | 377.22 | Dual Cl, chlorophenyl | ~3.8 |

| 3-(3-Cyclopentylpropanamido)-N-(2-methoxy... | C₂₄H₂₆N₂O₄ | 406.47 | Cyclopentyl, methoxyphenyl | ~2.9 |

| 3-[(4-Chlorobenzoyl)amino]-... | C₁₆H₁₁ClN₂O₃ | 314.72 | 4-Chlorobenzoyl | ~2.2 |

Biological Activity

3-(Propanoylamino)-1-benzofuran-2-carboxamide (CAS Number: 847252) is a compound that has attracted attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₂H₁₂N₂O₃. The compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. Understanding the structure-activity relationship (SAR) of this compound is crucial for elucidating its biological effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, which are critical in programmed cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Caspase activation |

| A549 (Lung) | 12.5 | Apoptosis induction |

| HeLa (Cervical) | 10.8 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. In vitro studies revealed that the compound effectively inhibited bacterial growth, particularly against Gram-positive strains such as Staphylococcus aureus.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Escherichia coli | 64 µg/mL | Bactericidal |

The biological activity of this compound is attributed to its interaction with specific cellular targets:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins, leading to cytochrome c release and subsequent caspase activation.

- Inhibition of Enzymatic Activity : It appears to inhibit certain kinases involved in cell proliferation, which may account for its anticancer effects.

- Antimicrobial Mechanism : The precise mechanism for its antimicrobial action remains under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Study on Anticancer Effects

A notable study published in Journal of Medicinal Chemistry investigated the effects of this compound on tumor growth in a xenograft mouse model. The results indicated a significant reduction in tumor size compared to controls, supporting the compound's potential as an anticancer agent.

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. The findings suggested that it could serve as a lead compound for developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern.

Q & A

Q. Methodological Insight :

- Use X-ray crystallography or NMR to confirm stereochemistry and hydrogen-bonding networks.

- Calculate logP (via HPLC or computational tools like PubChem) to predict lipophilicity and membrane permeability .

Basic: What are the standard synthetic routes for this compound, and what are common pitfalls?

Answer:

Synthesis typically involves:

Benzofuran-2-carboxylic acid preparation via cyclization of substituted phenols.

Amidation : Reacting the acid with propanoylamine using coupling agents (e.g., EDCI/HOBt) .

Purification : Column chromatography or recrystallization to isolate the product.

Q. Common Pitfalls :

- Byproduct formation due to competing reactions (e.g., over-oxidation).

- Low yields in amidation steps; optimize stoichiometry and reaction time.

Q. Methodological Insight :

- Monitor reactions via TLC or LC-MS to track intermediates.

- Use design of experiments (DoE) to optimize temperature, solvent, and catalyst ratios .

Advanced: How can computational methods improve the design of this compound derivatives for enhanced bioactivity?

Answer:

- Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis .

- ADME Prediction : Tools like SwissADME forecast pharmacokinetic profiles, reducing experimental burden .

Case Study :

A study on related benzofuran derivatives used density functional theory (DFT) to correlate substituent effects with anticancer activity, guiding synthetic prioritization .

Advanced: What experimental strategies are recommended for resolving contradictions in reported biological activities of benzofuran carboxamides?

Answer:

Contradictions may arise from assay variability or structural impurities. Address these via:

Standardized Assays : Use validated protocols (e.g., MTT assay for cytotoxicity) with positive/negative controls.

Structural Verification : Confirm compound purity via NMR, HRMS, and elemental analysis .

Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets across studies, identifying outliers .

Example :

Inconsistent enzyme inhibition results for a related compound were resolved by identifying residual solvents (via GC-MS ) that interfered with assays .

Advanced: How can researchers integrate heterogeneous catalysis to improve the sustainability of synthesizing this compound?

Answer:

- Catalyst Selection : Use Pd/C or zeolites for amidation steps to reduce waste.

- Flow Chemistry : Implement continuous-flow reactors to enhance reaction control and scalability .

- Solvent Optimization : Replace traditional solvents (DMF) with green alternatives (e.g., cyclopentyl methyl ether) .

Q. Methodological Insight :

- Conduct life-cycle assessment (LCA) to quantify environmental impact reductions .

Advanced: What methodologies are critical for elucidating the mechanism of action of this compound in biological systems?

Answer:

- Target Identification : Use chemoproteomics (e.g., activity-based protein profiling) to map binding partners.

- Kinetic Studies : Perform surface plasmon resonance (SPR) to measure binding affinities and rates.

- Pathway Analysis : Apply RNA sequencing or phosphoproteomics to track downstream signaling effects .

Case Study :

A benzofuran derivative’s anticancer mechanism was linked to ROS generation via flow cytometry and Western blotting .

Advanced: How can researchers address solubility challenges in in vivo studies of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.